molecular formula C12H19BrSi B3246887 (4-Bromophenyl)triethylsilane CAS No. 18036-95-8

(4-Bromophenyl)triethylsilane

Cat. No.: B3246887
CAS No.: 18036-95-8
M. Wt: 271.27 g/mol
InChI Key: YAOSGIAQYGLJMS-UHFFFAOYSA-N
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Description

(4-Bromophenyl)triethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a triethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromophenyl)triethylsilane can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and triethylsilane. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)triethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)triethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. This activation facilitates various transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: (4-Bromophenyl)triethylsilane is unique due to the presence of both the bromophenyl and triethylsilane groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to undergo both substitution and reduction reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-bromophenyl)-triethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOSGIAQYGLJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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